molecular formula C15H12O4 B183993 4-Formylphenyl 4-methoxybenzoate CAS No. 56800-26-1

4-Formylphenyl 4-methoxybenzoate

Cat. No.: B183993
CAS No.: 56800-26-1
M. Wt: 256.25 g/mol
InChI Key: VYORLHNCZWLOHJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.26 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 4-methoxybenzoic acid. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylphenyl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-formylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Formylphenyl 4-methoxybenzoic acid.

    Reduction: 4-Hydroxymethylphenyl 4-methoxybenzoate.

    Substitution: 4-Nitroformylphenyl 4-methoxybenzoate or 4-Bromoformylphenyl 4-methoxybenzoate.

Scientific Research Applications

4-Formylphenyl 4-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl group and a methoxy group, which confer distinct chemical reactivity and biological activity. The methoxy group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

(4-formylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORLHNCZWLOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355376
Record name 4-formylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56800-26-1
Record name 4-formylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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